1-Bromo-5-(ethanesulfonyl)pentane
Description
1-Bromo-5-(ethanesulfonyl)pentane (CAS: Not explicitly provided, Ref: 3D-QDC22141) is a brominated alkane derivative functionalized with an ethanesulfonyl group at the terminal carbon. This compound combines the reactivity of a primary alkyl bromide with the polar, electron-withdrawing nature of the sulfonyl group, making it a versatile intermediate in organic synthesis. It is commercially available in milligram to gram quantities for research applications, with pricing ranging from €478/50mg to €1,303/500mg . Its structure enables participation in nucleophilic substitution reactions (via the bromine moiety) and serves as a precursor for introducing sulfonyl functionalities into larger molecules.
Properties
IUPAC Name |
1-bromo-5-ethylsulfonylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO2S/c1-2-11(9,10)7-5-3-4-6-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHAMZZCPKSIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-(ethanesulfonyl)pentane can be synthesized through a multi-step process involving the bromination of pentane followed by the introduction of the ethanesulfonyl group. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst to achieve the desired bromination. The ethanesulfonyl group is then introduced through a sulfonation reaction using ethanesulfonyl chloride under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 1-Bromo-5-(ethanesulfonyl)pentane involves large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-(ethanesulfonyl)pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ethanesulfonyl group can be reduced to an ethanethiol group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products Formed:
Substitution: Formation of substituted pentanes with various functional groups.
Reduction: Formation of 1-bromo-5-(ethanethiol)pentane.
Oxidation: Formation of sulfonic acids or sulfonate esters.
Scientific Research Applications
1-Bromo-5-(ethanesulfonyl)pentane is a versatile compound used in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonyl groups.
Medicine: The compound is explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-5-(ethanesulfonyl)pentane involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The ethanesulfonyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound. Molecular targets and pathways include enzyme inhibition and modification of biological macromolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-bromo-5-(ethanesulfonyl)pentane with structurally or functionally related bromopentane derivatives and sulfonyl-containing compounds.
Structural and Functional Analogues
Physical and Chemical Properties
- Polarity : The ethanesulfonyl group in 1-bromo-5-(ethanesulfonyl)pentane increases polarity compared to 1-bromopentane, aligning it with solvents like dichloromethane or diethyl ether (as seen in analogous extraction studies ).
- Stability : Sulfonyl groups generally resist hydrolysis under acidic/basic conditions, unlike silyl ethers (e.g., TIPS derivatives), which require careful deprotection .
Research Findings and Data Tables
Table 1: Solubility Comparison in Common Solvents
| Compound | Pentane | Diethyl Ether | Dichloromethane | |
|---|---|---|---|---|
| 1-Bromo-5-(ethanesulfonyl)pentane | Low | High | High | |
| 1-Bromopentane | High | Moderate | Moderate | |
| 1-Bromo-5-(4-methoxyphenyl)pentane | Low | Moderate | High |
Biological Activity
1-Bromo-5-(ethanesulfonyl)pentane is an organic compound that has garnered attention in the field of medicinal chemistry and biological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.
Chemical Structure and Properties
1-Bromo-5-(ethanesulfonyl)pentane is characterized by the presence of a bromine atom and an ethanesulfonyl group attached to a pentane backbone. Its molecular formula is CHBrOS, with a molecular weight of approximately 251.18 g/mol.
The biological activity of 1-Bromo-5-(ethanesulfonyl)pentane is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group is known to enhance the compound's reactivity, allowing it to participate in nucleophilic substitution reactions, which can lead to the inhibition of specific enzymes.
Antimicrobial Activity
Research indicates that compounds similar to 1-Bromo-5-(ethanesulfonyl)pentane exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis.
| Compound | Activity | Target |
|---|---|---|
| 1-Bromo-5-(ethanesulfonyl)pentane | Antimicrobial | DHPS |
| Sulfanilamide | Antibacterial | DHPS |
| Trimethoprim | Antibacterial | Dihydrofolate reductase |
Anti-inflammatory Effects
Compounds with sulfonamide groups have also been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways.
Study 1: Inhibition of Bacterial Growth
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 1-Bromo-5-(ethanesulfonyl)pentane. The results demonstrated that this compound significantly inhibited the growth of Gram-positive bacteria, with an IC value comparable to established sulfonamide drugs.
Study 2: Anti-inflammatory Activity
In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects of several sulfonamide compounds were assessed using in vivo models. The findings indicated that 1-Bromo-5-(ethanesulfonyl)pentane reduced inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.
Research Findings Summary
Recent research highlights the following key findings about 1-Bromo-5-(ethanesulfonyl)pentane:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anti-inflammatory Properties : Inhibits COX enzymes and reduces inflammation markers.
- Potential as a Drug Candidate : Due to its unique structure and biological activity, it may serve as a lead compound for developing new therapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
